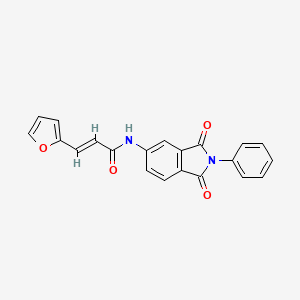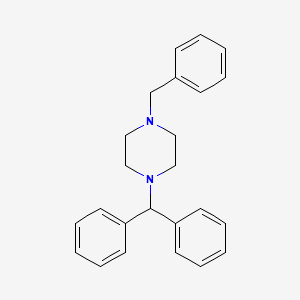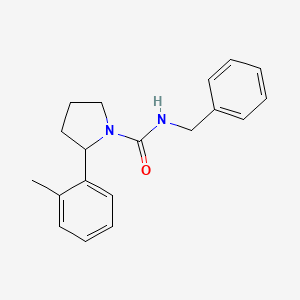METHANESULFONAMIDE](/img/structure/B6105728.png)
N-[3-(4-NITROANILINO)PROPYL](PHENYL)METHANESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-(4-NITROANILINO)PROPYLMETHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-(4-NITROANILINO)PROPYLMETHANESULFONAMIDE typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of methanesulfonyl chloride with 3-(4-nitroanilino)propylamine under basic conditions, such as in the presence of pyridine, to absorb the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-3-(4-NITROANILINO)PROPYLMETHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-3-(4-NITROANILINO)PROPYLMETHANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-3-(4-NITROANILINO)PROPYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target enzyme .
相似化合物的比较
Similar Compounds
- N-3-(2-Chloro-4-nitroanilino)propylmethanesulfonamide
- N-[4-(4-{[(3-NITROANILINO)CARBONYL]AMINO}BENZYL)PHENYL]-N’-(3-NITROPHENYL)UREA
Uniqueness
N-3-(4-NITROANILINO)PROPYLMETHANESULFONAMIDE is unique due to its specific structural features, such as the nitroaniline and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
N-[3-(4-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-19(21)16-9-7-15(8-10-16)17-11-4-12-18-24(22,23)13-14-5-2-1-3-6-14/h1-3,5-10,17-18H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVJBMUQNXEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
![6-(3-fluorophenyl)-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6105717.png)
![N-(3-BROMO-4-METHYLPHENYL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B6105722.png)
![N-benzyl-2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B6105726.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B6105742.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![1-tert-butyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105766.png)

